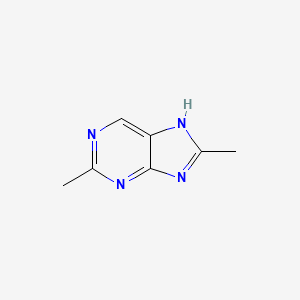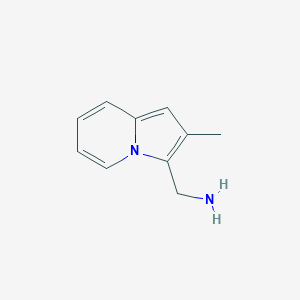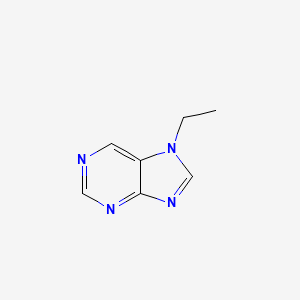
7-Ethyl-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-7H-purine is a derivative of purine, a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-7H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of purine with ethyl halides under basic conditions. For example, purine can be reacted with ethyl iodide in the presence of a strong base like potassium carbonate to yield this compound. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ethyl-7H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine N-oxides.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Purine N-oxides.
Reduction: Dihydro-7-Ethyl-7H-purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Ethyl-7H-purine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to nucleic acid analogs and their interactions with enzymes and receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Ethyl-7H-purine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes involved in purine metabolism, such as xanthine oxidase. The ethyl group at the 7th position can influence the binding affinity and specificity of the compound towards its molecular targets. The pathways involved often include competitive inhibition, where the compound competes with natural substrates for enzyme binding sites.
Comparaison Avec Des Composés Similaires
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A methylated purine derivative with stimulant properties.
Theophylline: A purine derivative used in respiratory therapies.
Comparison: 7-Ethyl-7H-purine is unique due to the ethyl substitution at the 7th position, which can alter its chemical reactivity and biological activity compared to other purine derivatives. This modification can enhance its potential as a research tool and therapeutic agent by providing distinct binding properties and metabolic stability.
Propriétés
Numéro CAS |
39253-23-1 |
|---|---|
Formule moléculaire |
C7H8N4 |
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
7-ethylpurine |
InChI |
InChI=1S/C7H8N4/c1-2-11-5-10-7-6(11)3-8-4-9-7/h3-5H,2H2,1H3 |
Clé InChI |
FFMPFNDGZPBTCQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC2=NC=NC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


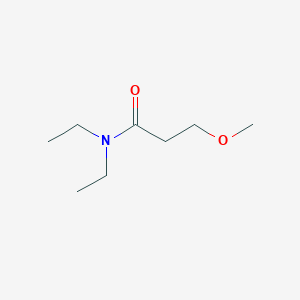



![3-Methylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11922526.png)



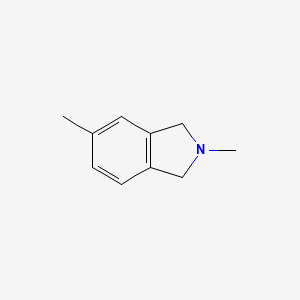
![2,5-Dioxaspiro[3.5]nonan-8-ol](/img/structure/B11922552.png)


